molecular formula C18H17ClF3N7O B214882 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine

货号 B214882
分子量: 439.8 g/mol
InChI 键: DQDLCWMOMOWXHC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine, also known as PF-06282999, is a small molecule drug that has been developed for the treatment of various diseases, including cancer and inflammation. This molecule has gained significant attention from the scientific community due to its potential therapeutic benefits and unique chemical structure.

作用机制

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine works by inhibiting the activity of a protein called p38 MAP kinase, which is involved in various cellular processes, including inflammation and cell growth. By inhibiting the activity of p38 MAP kinase, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting the growth of cancer cells, and reducing the production of cytokines, which are involved in various inflammatory processes. Furthermore, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been shown to have a favorable safety profile in animal studies.

实验室实验的优点和局限性

One of the advantages of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine is its unique chemical structure, which makes it a promising candidate for the development of new drugs. Furthermore, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has shown promising results in preclinical studies, indicating its potential therapeutic benefits. However, one limitation of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine is the lack of clinical data, which makes it difficult to assess its safety and efficacy in humans.

未来方向

There are several future directions for the research of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine, including the development of new drugs based on its chemical structure, the investigation of its safety and efficacy in clinical trials, and the exploration of its potential therapeutic benefits in other diseases. Furthermore, the development of new methods for the synthesis of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine and its derivatives could lead to the discovery of new and more effective drugs.

合成方法

The synthesis of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine involves several steps, including the reaction of 4-chloroaniline with sodium azide to form 1-(4-chlorophenyl)-1H-tetrazole. This intermediate is then reacted with 4-(trifluoromethyl)-2-chloropyrimidine to form 5-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-(trifluoromethyl)-2-pyrimidine. The final step involves the reaction of 5-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-(trifluoromethyl)-2-pyrimidine with 3,5-dimethylmorpholine to form 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine.

科学研究应用

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been extensively studied for its potential therapeutic benefits in various diseases, including cancer and inflammation. In preclinical studies, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Furthermore, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been shown to have a favorable safety profile in animal studies.

属性

产品名称

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine

分子式

C18H17ClF3N7O

分子量

439.8 g/mol

IUPAC 名称

4-[5-[1-(4-chlorophenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidin-2-yl]-3,5-dimethylmorpholine

InChI

InChI=1S/C18H17ClF3N7O/c1-10-8-30-9-11(2)28(10)17-23-7-14(15(24-17)18(20,21)22)16-25-26-27-29(16)13-5-3-12(19)4-6-13/h3-7,10-11H,8-9H2,1-2H3

InChI 键

DQDLCWMOMOWXHC-UHFFFAOYSA-N

SMILES

CC1COCC(N1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)Cl)C

规范 SMILES

CC1COCC(N1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)Cl)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。